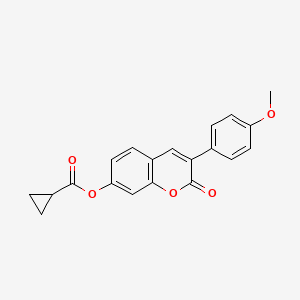
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a methoxyphenyl group, a chromen-7-yl group, and a cyclopropanecarboxylate group . These groups are common in many organic compounds and can contribute to various chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The methoxyphenyl and cyclopropanecarboxylate groups could potentially undergo various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Antibacterial Effects
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate and its derivatives have shown promising antibacterial activity. One study synthesized novel organic compounds, including derivatives of 4-hydroxy-chromen-2-one, and evaluated their antibacterial activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds displayed significant bacteriostatic and bactericidal properties, indicating their potential as antibacterial agents. Advanced instrumental methods, including melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, were used for characterization (Behrami & Dobroshi, 2019).
Catalytic Applications
The compound and its analogs have been employed as catalysts in organic synthesis. Research involved polystyrene-supported catalysts based on 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, crucial for synthesizing Warfarin™ and its analogs. The novel catalytic systems demonstrated efficient conversion yields and could be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).
Anticancer Activity
Studies on bis-chromenone derivatives, structurally related to the compound , have revealed their potential in cancer treatment. These derivatives exhibited micromolar levels of in vitro anti-proliferative activity against human cancer cell lines. SAR studies highlighted bis-chromone as a core structure for designing anticancer agents, suggesting that similar compounds could also be promising candidates for anticancer drug development (Venkateswararao et al., 2014).
Green Synthesis Applications
The compound has been utilized in green chemistry applications, specifically in microwave-assisted synthesis. An efficient and convenient method was described for synthesizing 3-(2-oxo-2H-chromenyl)-1-[3-(4-methoxyphenyl)-[1,8]naphthyridin-2-yl]-1H-4-pyrazolecarbaldehydes, demonstrating the compound's role in facilitating green chemical processes (Mogilaiah et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-15-7-4-12(5-8-15)17-10-14-6-9-16(11-18(14)25-20(17)22)24-19(21)13-2-3-13/h4-11,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGOPCZJOZKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)

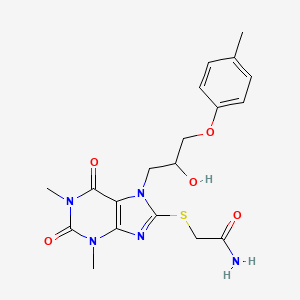
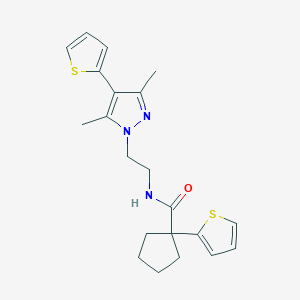

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)
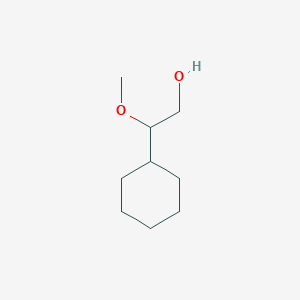

![N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2633302.png)

![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)
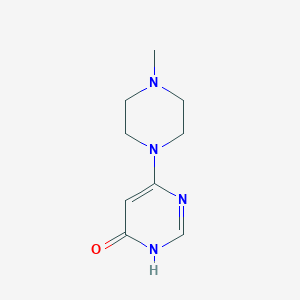
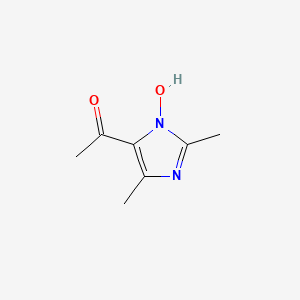
![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)